Selinexor

説明

Overview of Selective Inhibitors of Nuclear Export (SINE) Compounds in Oncology Research

Selective Inhibitors of Nuclear Export (SINE) compounds represent a class of anti-cancer agents that function by blocking the nuclear export activity of XPO1, also known as Chromosome Region Maintenance 1 (CRM1). nih.govnih.govresearchgate.net By inhibiting XPO1, SINE compounds cause the nuclear accumulation of proteins that are normally transported to the cytoplasm. patsnap.comnih.gov This includes a variety of tumor suppressor proteins (TSPs), growth regulatory factors, and certain RNA species. patsnap.commdpi.comnih.gov The retention of TSPs in the nucleus can restore their function, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells. patsnap.comwikipedia.org Preclinical studies have explored the potential of SINE compounds in various malignancies, including solid tumors and hematologic cancers. nih.govwikipedia.org Research has shown that SINE compounds can inhibit the proliferation and migration of cancer cells and may also re-sensitize resistant cells to conventional therapies. oaepublish.comoncotarget.com

The mechanism by which SINE compounds inhibit XPO1 involves covalent binding to a specific cysteine residue (Cys528) located within the cargo-binding pocket of XPO1. patsnap.commdpi.comoncotarget.com This binding event blocks the interaction between XPO1 and its cargo proteins, thereby preventing their export from the nucleus. patsnap.combiorxiv.org Recent research also suggests that SINE compounds can induce XPO1 degradation through an allosteric mechanism involving the Cullin-RING E3 ubiquitin ligase (CRL) substrate receptor ASB8. biorxiv.orgbiorxiv.org This degradation further contributes to the reduction of XPO1 levels and reinforces the nuclear retention of its cargo. biorxiv.orgbiorxiv.org

Research findings on the effects of SINE compounds in various cancer models include:

| Cancer Type | Observed Effect of SINE Compounds (Preclinical Research) | Source |

| Pancreatic Cancer | Inhibition of proliferation and induction of G1 phase cell cycle arrest in vitro; significant tumor growth inhibition in vivo. nih.gov | nih.gov |

| Acute Leukemia | Inhibition of proliferation and induction of G1 phase cell cycle arrest in vitro. nih.gov | nih.gov |

| Triple-Negative Breast Cancer | Restoration of ARRDC3 expression, inhibition of proliferation and migration in vitro; significant tumor growth inhibition in vivo. oncotarget.com | oncotarget.com |

| Multiple Myeloma | Induction of apoptosis, re-sensitization to conventional drugs and proteasome inhibitors. oaepublish.com | oaepublish.com |

| Glioblastoma | Demonstrated intratumoral drug penetration and clinically relevant disease control in a clinical trial. aacrjournals.org | aacrjournals.org |

Historical Context of Exportin-1 (XPO1) Inhibition Research Leading to Selinexor Development

The study of XPO1 inhibition has its roots in the discovery of natural products that interfere with nuclear export. Leptomycin B (LMB), a secondary metabolite from Streptomyces bacteria, was one of the earliest identified inhibitors of CRM1/XPO1. wikipedia.orgamegroups.org LMB was found to covalently bind to XPO1 and block nuclear export, demonstrating anti-tumor properties in preclinical settings. wikipedia.orgamegroups.org However, LMB proved too toxic for clinical use in humans due to its non-selective and irreversible inhibition of XPO1, leading to severe dose-limiting toxicities. nih.govamegroups.org

The insights gained from studying LMB and its mechanism of action spurred the development of synthetic XPO1 inhibitors with improved selectivity and reduced toxicity. This research led to the creation of the SINE compound class. nih.govwikipedia.orgamegroups.org Early synthetic inhibitors and semi-synthetic LMB derivatives were explored in preclinical studies, but many did not progress to clinical trials. nih.govamegroups.org

This compound (KPT-330) emerged from this research as a first-in-class, orally bioavailable SINE compound designed to overcome the limitations of earlier XPO1 inhibitors. mdpi.comnih.gov It was developed using structure-based drug design to specifically target Cys528 of human XPO1. oncotarget.com this compound's mechanism involves a covalent but reversible binding to XPO1, which contributes to a more manageable toxicity profile compared to irreversible inhibitors like LMB. mdpi.combiorxiv.org The development of this compound marked a significant step forward, allowing for the progression of XPO1 inhibition into later-stage clinical trials for various cancers. nih.govoncotarget.comamegroups.org

特性

IUPAC Name |

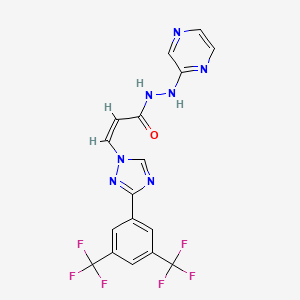

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVSOMFAQLZNKR-RJRFIUFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F6N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026013 | |

| Record name | Selinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20mg/mL | |

| Record name | Selinexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1393477-72-9 | |

| Record name | Selinexor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selinexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selinexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELINEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Selinexor Action

Exportin-1 (XPO1) Inhibition as a Therapeutic Modality

XPO1 plays a critical role in maintaining cellular homeostasis by mediating the export of a large number of proteins and some RNA species from the nucleus to the cytoplasm. oncotarget.comspandidos-publications.comresearchgate.netaacrjournals.org Many of these cargo proteins contain a specific leucine-rich nuclear export sequence (NES) that is recognized by XPO1. oncotarget.comd-nb.info In cancer, the overexpression or increased activity of XPO1 can lead to the aberrant export of TSPs and other growth-regulatory proteins, contributing to uncontrolled cell proliferation and survival. oncotarget.compatsnap.comd-nb.inforesearchgate.netaacrjournals.org Targeting XPO1-mediated nuclear export represents a novel therapeutic strategy to counteract this mechanism of cancer progression. d-nb.inforesearchgate.netaacrjournals.orgnih.govresearchgate.net

Mechanism of Selinexor Binding to XPO1

This compound is designed to specifically target and bind to XPO1. patsnap.commdpi.com It achieves this by forming a covalent, yet reversible, bond with a specific cysteine residue at position 528 (Cys-528) within the cargo-binding pocket of human XPO1. oncotarget.compatsnap.comresearchgate.netmdpi.comoup.comnih.govkaryopharm.comresearchgate.net This binding site is located within the NES-binding domain of XPO1. mdpi.comoup.com The chemical structure of this compound includes a triazole scaffold and hydrophobic trifluoromethyl groups that contribute to its interaction with XPO1. mdpi.com This covalent interaction is crucial for the inhibitory activity of this compound. oncotarget.compatsnap.comresearchgate.netmdpi.comoup.comnih.govkaryopharm.comresearchgate.net

Disruption of Nucleocytoplasmic Transport by this compound

The binding of this compound to Cys-528 in the NES-binding pocket of XPO1 directly interferes with the ability of XPO1 to bind to its cargo proteins, particularly those containing a leucine-rich NES. oncotarget.comresearchgate.netoup.com Normally, XPO1, in complex with RanGTP, binds to cargo proteins in the nucleus and facilitates their translocation through the nuclear pore complex (NPC) into the cytoplasm. aacrjournals.orgresearchgate.netoup.com In the cytoplasm, GTP hydrolysis leads to the dissociation of the complex and release of the cargo. aacrjournals.orgresearchgate.netoup.com

By binding to XPO1, this compound disrupts the formation of this export complex or inhibits its function. mdpi.comaacrjournals.org This blockade of XPO1-mediated nuclear export results in the trapping of XPO1 cargo proteins within the nucleus. oncotarget.compatsnap.commdpi.comaacrjournals.org The disruption of nucleocytoplasmic transport by this compound is apparent in cell lines in vitro within minutes and in mouse xenograft tumors in vivo within hours of treatment. nih.gov

Downstream Cellular Consequences of XPO1 Inhibition by this compound

The primary consequence of this compound-mediated XPO1 inhibition is the enforced nuclear retention of proteins that are normally exported to the cytoplasm. oncotarget.compatsnap.commdpi.comaacrjournals.org This is particularly significant for TSPs and other growth-regulatory proteins that need to be in the nucleus to exert their function. oncotarget.compatsnap.comd-nb.infoaacrjournals.org

Nuclear Accumulation of Tumor Suppressor Proteins (TSPs)

A key outcome of inhibiting XPO1 with this compound is the increased nuclear accumulation of various TSPs. oncotarget.compatsnap.comd-nb.infoaacrjournals.orgkaryopharm.comdrugbank.com These proteins are typically involved in crucial cellular processes such as cell cycle regulation, DNA repair, and apoptosis. oncotarget.compatsnap.comdrugbank.com In many cancers, TSPs are aberrantly localized to the cytoplasm due to increased XPO1 activity, rendering them ineffective in their nuclear roles. oncotarget.compatsnap.comd-nb.info this compound restores the nuclear localization of these proteins, thereby reactivating their tumor-suppressive functions. oncotarget.compatsnap.comaacrjournals.orgdrugbank.com Examples of TSPs known to accumulate in the nucleus upon this compound treatment include p53, p21, p27, Rb, FOXO, and IκB-α. oncotarget.compatsnap.comd-nb.infoaacrjournals.orgkaryopharm.comdrugbank.comkaryopharm.com

The tumor suppressor protein p53 is a critical transcription factor involved in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. patsnap.comdroracle.ai In many cancers, even if p53 is not mutated, its function can be impaired by its mislocalization to the cytoplasm, often mediated by XPO1. patsnap.comd-nb.inforesearchopenworld.com this compound treatment leads to the significant nuclear accumulation of p53. d-nb.infokaryopharm.comkaryopharm.comdroracle.ainih.govnih.govaacrjournals.org This nuclear retention allows p53 to exert its transcriptional activity, leading to the upregulation of its target genes, including those involved in cell cycle arrest and apoptosis. patsnap.comaacrjournals.orgnih.gov Studies have shown that this compound induces cytotoxic effects in cancer cells, at least in part, through the nuclear accumulation and reactivation of p53. droracle.ainih.govnih.govaacrjournals.org The anti-tumor efficacy of this compound in certain cancers has been shown to be dependent on the nuclear accumulation of p53. nih.gov Nuclear accumulation of p53 induced by this compound can also lead to increased phosphorylation of p53 at specific sites, which can influence its activity and interaction with regulatory proteins. nih.govaacrjournals.org

p21 (also known as p21WAF1/Cip1) is a cyclin-dependent kinase (CDK) inhibitor that plays a key role in mediating cell cycle arrest, particularly at the G1 and G2 checkpoints, often in response to p53 activation. patsnap.comd-nb.infodrugbank.comresearchgate.net Like p53, p21 is a cargo protein of XPO1 and can be exported from the nucleus to the cytoplasm. d-nb.infospandidos-publications.comnih.govdrugbank.comresearchgate.netplos.org Cytoplasmic localization of p21 has been associated with anti-apoptotic functions and poor prognosis in some cancers. nih.gov this compound treatment results in the nuclear retention of p21. d-nb.infoaacrjournals.orgkaryopharm.comdrugbank.comkaryopharm.comnih.govresearchgate.netplos.orgkaryopharm.comnih.gov This increased nuclear concentration of p21 contributes to cell cycle arrest, preventing cancer cells from proliferating. patsnap.comaacrjournals.orgkaryopharm.com Research has shown that the increased nuclear localization of p21 by XPO1 inhibition plays a major role in the growth inhibition and apoptosis induction observed with this compound in certain cancer cell lines. researchgate.netplos.org The effect of this compound on p21 nuclear retention has been demonstrated to be specifically due to XPO1 attenuation. plos.org

Here is a summary of the effects of this compound on the nuclear localization of key tumor suppressor proteins:

The

This compound, a first-in-class selective inhibitor of nuclear export (SINE) compound, exerts its antineoplastic effects primarily by inhibiting Exportin-1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1) frontiersin.orgnih.govwikipedia.org. XPO1 is a key nuclear export protein responsible for transporting a wide range of proteins and RNA molecules from the nucleus to the cytoplasm ercongressi.itnih.gov. By binding covalently and reversibly to cysteine-528 in the cargo-binding pocket of XPO1, this compound blocks this crucial nuclear export process frontiersin.orgnih.govfrontiersin.orgnewdrugapprovals.org. This inhibition leads to the nuclear accumulation of numerous proteins, including tumor suppressor proteins (TSPs), growth regulatory proteins, and the eukaryotic translation initiation factor 4E (eIF4E), ultimately resulting in cell cycle arrest and apoptosis in cancer cells, while generally sparing normal cells frontiersin.orgnih.govnih.govsci-hub.se.

The multifaceted activity of this compound stems from its ability to modulate the localization and function of various key cellular proteins and pathways involved in cell cycle control, apoptosis, and oncogenic signaling.

FOXO Family Protein Modulation, including FOXO3

The Forkhead box O (FOXO) family of transcription factors are known tumor suppressor proteins that play critical roles in regulating cellular processes such as apoptosis, cell cycle arrest, DNA repair, and metabolism mdpi.com. Under normal conditions, FOXO proteins can be exported from the nucleus to the cytoplasm in an XPO1-dependent manner, leading to their inactivation mdpi.com. This compound, by inhibiting XPO1, promotes the nuclear accumulation of FOXO proteins, including FOXO3A karyopharm.comfrontiersin.orgresearchgate.netoncotarget.com. This nuclear retention is crucial for restoring or enhancing their tumor suppressor functions. Studies have shown that this compound-mediated inhibition of XPO1 induces the nuclear retention of FOXO3A in various cancer cell types, contributing to the observed anti-tumor effects karyopharm.comfrontiersin.orgresearchgate.netoncotarget.com. The increased nuclear concentration of FOXO3A can lead to the transcription of its target genes, which are involved in inducing cell cycle arrest and apoptosis mdpi.com.

IκB-α Nuclear Localization and NF-κB Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a central role in regulating genes involved in inflammation, immune responses, cell survival, and proliferation frontiersin.org. In unstimulated cells, NF-κB is typically sequestered in the cytoplasm through its interaction with inhibitory proteins called Inhibitors of κB (IκBs), primarily IκB-α frontiersin.orgaacrjournals.orgnih.gov. IκB-α is a cargo protein of XPO1, and its nuclear export is mediated by XPO1 nih.gov. This compound inhibits the nuclear export of IκB-α, leading to its accumulation in the nucleus frontiersin.orgaacrjournals.orgnih.govoup.com. This nuclear retention of IκB-α prevents NF-κB subunits (such as P65 and P50) from translocating into the nucleus and binding to DNA, thereby inhibiting NF-κB transcriptional activity aacrjournals.orgnih.gov. By inhibiting the NF-κB pathway, this compound can suppress the transcription of pro-inflammatory cytokines and mediators, as well as reduce the expression of anti-apoptotic proteins regulated by NF-κB frontiersin.orgnih.gov. This mechanism contributes to the anti-inflammatory and pro-apoptotic effects of this compound frontiersin.org.

Reduction of Proto-Oncogenic Messenger RNA (mRNA) Translation and Oncoprotein Levels

Beyond its effects on protein localization, this compound also impacts the translation of certain proto-oncogenic mRNAs. The eukaryotic translation initiation factor 4E (eIF4E) is an XPO1 cargo protein that is essential for the efficient nuclear export and subsequent cytoplasmic translation of specific short-lived mRNAs encoding growth-promoting proteins, including many proto-oncogenes nih.govsci-hub.senih.gov. By inhibiting XPO1, this compound locks eIF4E in the nucleus, preventing the nuclear export of these oncogenic mRNAs sci-hub.senih.gov. This leads to a reduction in the cytoplasmic ribosomal translation of oncoproteins, contributing to decreased levels of these proteins in the cell sci-hub.senih.gov.

c-Myc is a potent proto-oncogene that regulates cell proliferation, growth, and survival, and its overexpression is frequently observed in various cancers nih.govashpublications.org. c-Myc mRNA is among the targets whose nuclear export and translation are facilitated by eIF4E nih.govsci-hub.senih.gov. This compound-mediated nuclear retention of eIF4E leads to a reduction in the translation of c-Myc mRNA sci-hub.senih.gov. Furthermore, studies have shown that this compound treatment directly reduces c-Myc protein levels in cancer cells nih.govresearchgate.netaacrjournals.org. This downregulation of c-Myc expression and its reduced binding to the promoters of target genes, such as those involved in DNA damage repair, contribute to the anti-proliferative effects of this compound nih.govaacrjournals.org.

Bcl-2 is an anti-apoptotic protein that plays a critical role in inhibiting programmed cell death, and its overexpression is associated with increased cancer cell survival and resistance to chemotherapy frontiersin.orgoncotarget.com. Bcl-2 mRNA is also a target for eIF4E-mediated nuclear export and translation nih.govsci-hub.senih.gov. By inhibiting XPO1 and retaining eIF4E in the nucleus, this compound reduces the cytoplasmic translation of Bcl-2 mRNA, leading to decreased Bcl-2 protein levels nih.govsci-hub.senih.gov. This reduction in Bcl-2 contributes to the induction of apoptosis in cancer cells treated with this compound karyopharm.comoncotarget.com.

Induction of Cell Cycle Arrest

This compound's inhibition of XPO1 and the subsequent nuclear accumulation of TSPs and cell cycle regulatory proteins lead to the induction of cell cycle arrest in cancer cells nih.govsci-hub.seaacrjournals.orgoncotarget.comresearchgate.net. This arrest prevents uncontrolled proliferation of malignant cells.

A prominent effect of this compound is the induction of cell cycle arrest at the G1 phase karyopharm.comoncotarget.comresearchgate.netnih.govkaryopharm.comkaryopharm.com. The nuclear accumulation of TSPs and cell cycle inhibitors such as p21 and p27, which are XPO1 cargo proteins, plays a significant role in this G1 arrest nih.govkaryopharm.comoncotarget.com. These proteins inhibit the activity of cyclin-dependent kinases (CDKs) that are necessary for progression through the cell cycle, particularly from G1 to S phase karyopharm.com. Studies in various cancer cell lines, including sarcoma and bladder cancer cells, have demonstrated that this compound treatment leads to a significant accumulation of cells in the G1 phase and a corresponding decrease in the S phase population karyopharm.comoncotarget.comnih.govkaryopharm.comkaryopharm.com. This G1 arrest can occur irrespective of the status of other cell cycle regulatory pathways, such as p53 or RB expression nih.govkaryopharm.com.

Here is a representative data table illustrating the effect of this compound on cell cycle distribution in ASPS-KY cells:

| Treatment Concentration (µM) | Cell Cycle Phase | Percentage of Cells (%) |

| 0 | G1 | ~50 |

| 0 | S | ~30 |

| 0 | G2/M | ~20 |

| 10 (24 hours) | G1 | Increased |

| 10 (24 hours) | S | Reduced |

| 10 (24 hours) | Sub-G1 (Cell Death) | Increased (time-dependent) |

Note: Data is illustrative based on findings indicating G1 arrest and S phase reduction karyopharm.com. Specific percentage values can vary depending on cell line and experimental conditions.

In some cell lines, this compound may also induce a G2 arrest, depending on the cellular context and treatment conditions oncotarget.comkaryopharm.com. The induction of cell cycle arrest is a critical mechanism by which this compound inhibits the proliferation of cancer cells.

c-Myc Regulation

Apoptosis Induction in Malignant Cells

A primary mechanism by which this compound targets cancer cells is the induction of apoptosis. By blocking XPO1, this compound causes the nuclear accumulation of various tumor suppressor proteins (TSPs) and cell cycle regulators that are normally exported to the cytoplasm wikipedia.orgfrontiersin.orgnih.govoncotarget.com. The increased nuclear concentration of these proteins, such as p53, p21, and IκB-α, promotes cell cycle arrest and triggers programmed cell death in malignant cells wikipedia.orgfrontiersin.orgnih.govoncotarget.comaacrjournals.orgresearchgate.net.

Research has shown that this compound treatment leads to increased nuclear localization of IκB-α in sarcoma cell lines, inhibiting NFκB transcriptional activity and downregulating the expression of survivin, an anti-apoptotic protein aacrjournals.org. This decrease in survivin contributes to the induction of apoptosis aacrjournals.org.

In multiple myeloma cells, this compound induces apoptosis through the nuclear accumulation of TSPs and inhibition of proto-oncogenic mRNA translation nih.gov. Studies have demonstrated that this compound enhances caspase-3/7 activity and the cleavage of PARP and caspase-3, key markers of apoptosis dovepress.com. This compound has also shown effectiveness in inducing apoptosis in multiple myeloma cells with mutated p53, suggesting a p53-independent mechanism of action in some contexts dovepress.com.

DNA Damage Repair Modulation

This compound impacts the DNA damage repair mechanisms in cancer cells, which is crucial for their high turnover and resistance to genotoxic stress mdpi.comoncotarget.com. XPO1 overexpression in cancer cells can increase tolerance to DNA damage by enhancing the nuclear export of eIF4E, which carries mRNAs involved in DNA damage repair mdpi.com. This compound counteracts this by reducing the expression of DNA damage repair proteins at both the transcriptional and translational levels mdpi.comoncotarget.com.

Studies have shown that this compound treatment significantly reduces the transcript and protein levels of several DNA damage repair proteins, including MSH6, MSH2, CHEK1, MLH1, PMS2, and Rad51, in a dose-dependent manner in various cancer cell lines nih.govresearchgate.net. This reduction in DNA damage repair capacity prevents recovery from DNA damage and sensitizes cancer cells to DNA-damaging therapies oncotarget.comnih.govnih.gov.

| DNA Damage Repair Protein | Effect of this compound Treatment |

| MSH6 | Reduced transcript and protein levels nih.gov |

| MSH2 | Reduced transcript and protein levels nih.gov |

| CHEK1 | Reduced transcript and protein levels nih.govresearchgate.net |

| MLH1 | Reduced transcript and protein levels nih.govresearchgate.net |

| PMS2 | Reduced protein levels nih.gov |

| Rad51 | Reduced transcript and protein levels nih.govresearchgate.net |

| ATM | Downregulation researchgate.net |

| ATR | Downregulation researchgate.net |

| CHK2 | Downregulation researchgate.net |

Preclinical data indicates that the sequential treatment of DNA-damaging agents followed by this compound results in therapeutic synergy, leading to enhanced cancer cell death and reduced tumor size oncotarget.comnih.govnih.gov.

Topoisomerase IIα Nuclear Localization and Sensitization

This compound's impact on DNA damage repair includes its effect on Topoisomerase IIα (Topo IIα). Aberrant nuclear export and cytoplasmic localization of Topo IIα have been identified as a mechanism of drug resistance in cancer nih.govaacrjournals.org. This compound treatment has been shown to restore the nuclear localization of Topo IIα in cancer cells, including those from acute myeloid leukemia (AML) patients with cytoplasmic Topo IIα expression nih.govaacrjournals.orgresearchgate.net. This restoration is mediated via XPO1 inhibition nih.govaacrjournals.org.

The nuclear retention of Topo IIα by this compound sensitizes cancer cells to Topoisomerase II inhibitors, such as idarubicin nih.govaacrjournals.org. Studies in AML cell lines and patient samples demonstrated that concomitant treatment with this compound and Topoisomerase II inhibitors resulted in therapeutic synergy nih.govaacrjournals.orgnih.gov. This synergy is thought to be due to this compound preventing the nuclear export of Topo IIα, which then synergizes with Topoisomerase II inhibitors to induce Topo IIα-mediated DNA damage tandfonline.com.

Glucocorticoid Receptor (GR) Signaling Enhancement

This compound has been shown to enhance Glucocorticoid Receptor (GR) signaling, particularly in combination with dexamethasone, a synthetic glucocorticoid commonly used in cancer treatment dovepress.comresearchgate.netmdpi.comnih.govnih.gov. Dexamethasone binds to GR in the cytoplasm, leading to the formation of a complex that translocates to the nucleus and acts as a transcription factor dovepress.com.

Preclinical studies have demonstrated that this compound induces the expression of GR and increases its transcriptional activity when combined with dexamethasone dovepress.comresearchgate.netmdpi.comnih.govnih.gov. This enhancement of GR signaling contributes to the synergistic anti-myeloma activity observed with the combination of this compound and dexamethasone dovepress.comresearchgate.netnih.govnih.gov. The combination has been shown to synergistically induce the transcription of several GR-dependent genes nih.gov.

Mammalian Target of Rapamycin (mTOR) Pathway Inhibition

This compound, particularly in combination with dexamethasone, has been found to inhibit the mammalian target of rapamycin (mTOR) pathway ashpublications.orgdovepress.commdpi.comnih.govnih.gov. The mTOR pathway is a key regulator of cell growth, proliferation, and survival and is often dysregulated in cancer nih.gov.

The combination of this compound and dexamethasone synergistically inhibits mTORC1 signaling, promoting cell death in multiple myeloma cells mdpi.comnih.govnih.gov. This inhibition is mediated through both GR-dependent and independent pathways nih.gov. In GR-positive cells, the nuclear accumulation of GR enhanced the expression of REDD1, a negative regulator of mTOR complex 1 mdpi.comnih.gov. The this compound-dexamethasone combination also affects downstream targets of the mTOR pathway, such as p70S6K and 4E-BP1, leading to a significant reduction in their phosphorylation levels nih.gov.

| Treatment Group (MM.1S cells) | p70S6K Phosphorylation | 4E-BP1 Phosphorylation |

| Control | High | High |

| This compound alone | Little effect | Little effect |

| Dexamethasone alone | Ineffective | Ineffective |

| This compound + Dexamethasone | Significant reduction | Significant reduction |

Data based on observations in MM.1S cells (GRwt) treated for 24 hours nih.gov.

This compound alone can also negatively regulate the mTOR pathway, potentially by inducing BCAT2 expression, which leads to a reduction in cellular branched-chain amino acid concentration, thereby inhibiting RHEB activation of mTORC1 nih.govkaryopharm.com.

Disruption of Telomere Organization

Research suggests that this compound can disrupt the three-dimensional (3D) nuclear organization of telomeres in tumor cells dovepress.comnih.govasco.org. Telomeres, the protective caps at the ends of chromosomes, play a vital role in chromosomal stability, particularly in cancer cells dovepress.comnih.gov. Cancer cells often exhibit altered 3D nuclear organization of telomeres nih.govasco.org.

Studies using SINE compounds, including this compound, have shown a rapid and preferential disruption of the 3D nuclear organization of telomeres in various tumor cell lines and primary cells from multiple myeloma patients nih.govasco.org. This disruption affects the distribution of telomere signals and aggregates, potentially impacting chromosomal stability and contributing to cancer cell death nih.govasco.org. Normal cells appear to be minimally affected by this disruption nih.govoncotarget.com.

Impact on Aurora Kinases A and B

This compound has been observed to impact the levels of Aurora kinases A and B nih.govnih.govescholarship.org. Aurora kinases are key regulators of mitosis, involved in processes such as spindle formation, chromosome alignment, and cytokinesis researchgate.net. Overexpression and gene amplification of Aurora-A and Aurora-B have been reported in various cancers and correlate with tumor grade and prognosis nih.gov.

Studies in liposarcoma cells have shown that this compound treatment can significantly decrease the mRNA and protein levels of both Aurora-A and Aurora-B nih.govnih.gov. Inhibition of Aurora kinases, either through siRNA or selective inhibitors, has been shown to suppress the growth of liposarcoma cells, suggesting that the downregulation of these kinases contributes to this compound's anti-cancer activity nih.govnih.gov. This effect is associated with decreased cyclin B1 and increased expression of tumor suppressor proteins like p53, p21, and p27 nih.gov.

| Protein | Effect of this compound Treatment (Liposarcoma cells) |

| Aurora Kinase A | Decreased mRNA and protein levels nih.govnih.gov |

| Aurora Kinase B | Decreased mRNA and protein levels nih.govnih.gov |

| Cyclin B1 | Decreased expression nih.gov |

| p53 | Increased expression nih.gov |

| p21 | Increased expression nih.gov |

| p27 | Increased expression nih.gov |

Insulin-like Growth Factor 1 (IGF1) Pathway Inhibition

This compound, a selective inhibitor of nuclear export (SINE) compound, exerts its anti-tumor effects by blocking the nuclear export protein Exportin-1 (XPO1) researchgate.netoncotarget.com. This inhibition leads to the nuclear accumulation and functional restoration of numerous tumor suppressor proteins and growth regulatory proteins that are normally transported to the cytoplasm by XPO1 researchgate.netoncotarget.comoncotarget.comnih.gov. While the primary mechanism involves the retention of these proteins, research indicates that this compound also influences various signaling pathways crucial for cancer cell survival and proliferation, including the Insulin-like Growth Factor 1 (IGF1) pathway oncotarget.comnih.govashpublications.org.

Studies, particularly in liposarcoma cells, have demonstrated that this compound can inhibit the activation of the IGF1 receptor (IGF-1R)/AKT pathway oncotarget.comnih.gov. The IGF1R pathway is known to be critical for tumor formation and the survival of malignant cells in a wide range of cancers, including liposarcoma oncotarget.comnih.gov. This compound achieves this inhibition, at least in part, through the upregulation of Insulin-like Growth Factor Binding Protein 5 (IGFBP5) oncotarget.comnih.govebi.ac.uknih.gov.

IGFBP5 is a protein that can modulate cellular functions in both IGF-dependent and IGF-independent manners oncotarget.com. Research has shown that IGFBP5 can act as a tumor suppressor, and its expression levels were found to be restored upon treatment of liposarcoma cells with this compound oncotarget.comnih.govebi.ac.uknih.gov. Microarray data from studies on liposarcoma cells treated with this compound revealed an upregulation of IGFBP5 and IGFBP6, two IGF-1 binding proteins oncotarget.comnih.gov. This suggests that this compound's impact on the IGF1 pathway is mediated through the increased expression of these binding proteins, which can sequester IGF1 and thus prevent its binding to and activation of IGF-1R oncotarget.com.

Detailed research findings support the role of IGFBP5 as a tumor suppressor in liposarcoma cells in an IGF-1 dependent context oncotarget.com. This compound treatment was shown to markedly upregulate the expression of this tumor suppressor protein at both the mRNA and protein levels oncotarget.com.

Beyond liposarcoma, transcriptomic profiling in studies involving this compound treatment in multiple myeloma patients revealed that pathways enriched in responders included the IGF-1 pathway ashpublications.org. This suggests that modulation of the IGF-1 pathway may contribute to the therapeutic response to this compound in other cancer types as well ashpublications.org.

Furthermore, preclinical studies exploring combination therapies have also highlighted the interaction between this compound and the IGF-1 signaling pathway. For instance, research investigating the combination of this compound (KPT-330) with linsitinib, a selective IGF-1R inhibitor, in Ewing sarcoma (EWS) demonstrated that dual inhibition of the IGF-1 signaling pathway achieved superior inhibitory effects both in vitro and in vivo researchgate.net. This further underscores the involvement of the IGF-1 pathway in the anti-tumor activity of this compound and suggests potential synergistic effects when combined with direct inhibitors of this pathway researchgate.net.

The precise mechanisms by which XPO1 inhibition by this compound leads to the upregulation of IGFBP5 and IGFBP6 are still areas of ongoing investigation. However, the consistent observation across different cancer types and experimental settings indicates that the modulation of the IGF1 pathway, particularly through the upregulation of IGFBPs, is a significant component of this compound's molecular mechanism of action oncotarget.comnih.govashpublications.orgebi.ac.uknih.gov.

Data Tables:

While specific quantitative data values (e.g., fold change in gene expression, protein levels) were mentioned in the search results as being present in figures or supplementary materials of the source papers (e.g., microarray data showing upregulation in Supplementary Figure S2A oncotarget.comnih.gov), the raw numerical data tables themselves were not directly provided in the snippets. To create interactive data tables, the specific numerical data from the original research would be required. However, based on the descriptions, a conceptual table illustrating the effect of this compound on IGFBP expression can be presented.

Conceptual Data Illustration: Effect of this compound on IGFBP Expression in Liposarcoma Cells

| Treatment | IGFBP5 Expression Level (Relative to Control) | IGFBP6 Expression Level (Relative to Control) |

| Vehicle | 1.0 | 1.0 |

| This compound | Increased | Increased |

Note: This table is illustrative based on the described research findings indicating upregulation of IGFBP5 and IGFBP6 upon this compound treatment oncotarget.comnih.gov. Specific numerical values would need to be extracted from the original research data.

Preclinical Research Findings of Selinexor

In Vitro Studies of Selinexor Cytotoxicity and Anti-proliferative Activity

In vitro studies using various cancer cell lines have been crucial in understanding the direct effects of this compound on tumor cell viability and proliferation. These studies have consistently shown that this compound exhibits dose-dependent cytotoxic and anti-proliferative effects, although the sensitivity varies depending on the cancer type and specific cell line.

Sarcoma Cell Lines

This compound has demonstrated anti-proliferative activity in a variety of sarcoma cell lines. Studies evaluating cell viability using assays like Cell Titer Glo have shown that most sarcoma cell lines are sensitive to this compound. The half-maximal inhibitory concentration (IC50) values for this compound in various sarcoma cell lines have been reported to range from 28.8 nM to 218.2 nM, with a median of 66.1 nM. researchgate.netnih.govkaryopharm.com However, some subtypes, such as Alveolar Soft Part Sarcoma (ASPS) cell lines, have shown exceptional resistance with IC50 values greater than 2 µM in some studies. karyopharm.com

Research has also indicated that this compound can induce G1-arrest and apoptosis in liposarcoma cell lines, including those with MDM2 and CDK4 amplification. researchgate.netnih.gov This effect was observed irrespective of p53 expression or mutation status and RB expression, suggesting a post-transcriptional mechanism involving increased protein levels of p53 and p21. researchgate.netnih.gov In Gastrointestinal Stromal Tumor (GIST) cell lines with KIT mutations, this compound induced G1-arrest without diminishing the phosphorylation of KIT, AKT, or MAPK. nih.gov

Further mechanistic studies in sarcoma cell lines have shown that this compound treatment results in increased nuclear localization of IκB, an inhibitor of NF-κB. aacrjournals.org This nuclear sequestration of IκB inhibits NF-κB transcriptional activity. aacrjournals.org this compound has also been shown to suppress survivin expression in sarcoma cell lines. aacrjournals.org

Here is a summary of IC50 values reported for this compound in some sarcoma cell lines:

| Sarcoma Subtype | Cell Line | IC50 (nM) | Reference |

| Liposarcoma (LPS) | LS141 | 50 | aacrjournals.org |

| LP6 | 100 | karyopharm.com | |

| LPS510 | - | karyopharm.com | |

| Ewing Sarcoma | CHP100 | 1000 | aacrjournals.org |

| Gastrointestinal Stromal Tumor (GIST) | - | 28.8 - 218.2 (range across various sarcoma types) | researchgate.netnih.govkaryopharm.com |

| Alveolar Soft Part Sarcoma (ASPS) | - | > 2000 | karyopharm.com |

Note: IC50 values can vary depending on the specific assay, treatment duration, and cell line characteristics.

Acute Myeloid Leukemia (AML) Cell Lines

This compound exhibits significant cytotoxicity against AML cells in vitro, while showing minimal effects on normal hematopoietic stem and progenitor cells. frontiersin.orgashpublications.orgfrontiersin.org Studies have shown that this compound potently induces apoptosis, cell cycle arrest, and differentiation of primary myeloid blasts at nanomolar concentrations, independent of cytogenetic risk factors. ashpublications.org The cytotoxic effects extend to leukemia-initiating cells, which are often resistant to conventional therapies. ashpublications.orgfrontiersin.org

This compound's activity in AML cell lines is associated with the nuclear accumulation of tumor suppressor proteins like p53, p21, and p27. ashpublications.org It also downregulates the expression of oncogenes such as Flt3 and KIT. karyopharm.com

Combination studies in AML cell lines have shown synergistic inhibition of proliferation and induction of apoptosis when this compound is combined with topoisomerase II inhibitors like idarubicin and daunorubicin. aacrjournals.orgnih.gov This synergy is linked to this compound's ability to restore nuclear localization of Topoisomerase IIα, which can be aberrantly localized in the cytoplasm in some AML cells, contributing to drug resistance. nih.gov this compound treatment also leads to a c-MYC-dependent reduction in DNA damage repair genes like Rad51 and Chk1, impairing homologous recombination repair and increasing sensitivity to Topoisomerase II inhibitors. nih.gov

This compound has different IC50 values across various AML cell lines. For instance, after 48 hours, the reported IC50 values were 32.0 nM in SKM-1, 26.0 nM in THP-1, 16.0 nM in Kasumi-1, and 33.0 nM in MV4-11. ashpublications.org The median this compound potency across a panel of 24 AML cell lines was reported as 162 nM after 72 hours. karyopharm.com

Here is a summary of IC50 values reported for this compound in some AML cell lines:

| AML Cell Line | IC50 (nM) (48h) | IC50 (nM) (72h) | Reference |

| SKM-1 | 32.0 | - | ashpublications.org |

| THP-1 | 26.0 | - | ashpublications.org |

| Kasumi-1 | 16.0 | - | ashpublications.org |

| MV4-11 | 33.0 | 81 | karyopharm.comashpublications.org |

| Various (panel of 24) | - | 162 (median) | karyopharm.com |

| FLT3-mutant SKM-1 | 522.7 | - | ashpublications.org |

Note: IC50 values can vary depending on the specific assay and treatment duration.

Multiple Myeloma (MM) Cell Lines

This compound has demonstrated potent cytotoxicity in multiple myeloma cell lines. ashpublications.orgoncotarget.com Studies have shown that this compound is potently cytotoxic in both dexamethasone-sensitive (MM.1S) and dexamethasone-resistant (MM.1R, ANBL6) MM cell lines. ashpublications.org

The mechanism involves the induction of selective apoptosis in MM cells. ashpublications.org this compound also deactivates NF-κB by forcing the nuclear retention of IκBα. ashpublications.org Furthermore, this compound can enhance the activity of dexamethasone-bound glucocorticoid receptor (GR), leading to synergistic tumor cell killing in GR-positive MM cells (e.g., MM.1S and H929). ashpublications.orgoncotarget.com Sub-cytotoxic concentrations of dexamethasone have been shown to synergistically enhance the cytotoxic activity of this compound in these cell lines. oncotarget.com

In MM.1S cells, the IC50 of this compound decreased from 40 nM to 11 nM in the presence of dexamethasone. oncotarget.com In H929 cells, the IC50 decreased from 220 nM to 30 nM with the addition of dexamethasone. oncotarget.com Studies evaluating a panel of 11 human multiple myeloma cell lines showed that this compound induced cytotoxicity with IC50 values generally ≤ 250 nM, and these values remained largely unchanged in the presence of bone marrow stromal cells. tga.gov.au this compound had minimal effect on the viability of human bone marrow stromal cells. tga.gov.au

This compound pre-treatment of MM cell lines (MM.1S, U266, and RPMI-8226) has also been shown to significantly increase natural killer (NK) cell degranulation and enhance NK-specific lysis of MM targets. ashpublications.org This effect is associated with increased expression of ligands for the NK cell activating receptor NKG2D (ULBP1/2/5/6) and decreased expression of HLA-E, which binds to the inhibitory NK receptor NKG2A. ashpublications.org

Here is a summary of IC50 values reported for this compound in some MM cell lines:

| MM Cell Line | IC50 (nM) (this compound Alone) | IC50 (nM) (this compound + Dexamethasone) | Reference |

| MM.1S | 40 | 11 | oncotarget.com |

| H929 | 220 | 30 | oncotarget.com |

| MM.1R | Potently cytotoxic (specific IC50 not provided in snippet) | No additional effect with DEX (specific IC50 not provided in snippet) | ashpublications.org |

| ANBL6 | Potently cytotoxic (specific IC50 not provided in snippet) | No additional effect with DEX (specific IC50 not provided in snippet) | ashpublications.org |

| Various (panel of 11) | ≤ 250 (generally) | Unchanged | tga.gov.au |

| U266 | - (tested at 0-100 nM, no difference observed) | - | researchgate.net |

| RPMI-8226 | - (tested at 0-100 nM, no difference observed) | - | ashpublications.org |

Note: IC50 values can vary depending on the specific assay, treatment duration, and cell line characteristics. Some snippets reported general findings without specific IC50s.

Glioblastoma (GBM) Cell Lines

Preclinical studies have investigated the effects of this compound on glioblastoma (GBM) cell lines. This compound has demonstrated cytotoxic effects in GBM cell lines, including LN18 and U87MG. researchgate.netaacrjournals.org These effects were observed regardless of the methylation status of the MGMT promoter in these cell lines. researchgate.net

This compound-induced cytotoxicity in GBM cells is associated with a dose-dependent nuclear retention of XPO1 substrates like RanBP1. oup.com While previous studies suggested that this compound primarily induces apoptosis in GBM cells, more recent research indicates that in GBM cells, this compound-induced apoptotic cell death is limited by autophagy. oup.com Inhibition of autophagy has been shown to sensitize GBM cells to this compound-induced cell death in vitro. oup.com

Studies combining this compound with other agents have shown synergistic anti-GBM effects in vitro. Synergistic cytotoxic effects were observed when this compound was combined with temozolomide (TMZ) in LN18 and U87MG cells. researchgate.net Similarly, synergistic anti-GBM effects were seen with the combination of this compound and the proteasome inhibitor marizomib in LN18 and U87MG cells. aacrjournals.org

All four glioblastoma cell lines examined in one study were reported to be drug-sensitive with IC50 values below 600 nM. oup.com

Here is a summary of findings regarding this compound in some GBM cell lines:

| GBM Cell Line | Cytotoxicity/Activity Findings | Reference |

| LN18 | Synergistic cytotoxic effects with TMZ and marizomib. researchgate.netaacrjournals.org | researchgate.netaacrjournals.org |

| U87MG | Synergistic cytotoxic effects with TMZ and marizomib. researchgate.netaacrjournals.org Drug-sensitive (IC50 < 600 nM). oup.com | researchgate.netaacrjournals.orgoup.com |

| GBM43 | Drug-sensitive (IC50 < 600 nM). oup.com Induction of autophagy. oup.com Sensitized by autophagy inhibition. oup.com | oup.comoup.com |

| LN229 | Drug-sensitive (IC50 < 600 nM). oup.com Induction of autophagy. oup.com Sensitized by autophagy inhibition. oup.com Resistance provided by C528S expression. oup.com | oup.comoup.com |

Note: Specific IC50 values for this compound alone were not consistently provided across all snippets, but the general sensitivity and synergistic effects were reported.

Non-Small Cell Lung Cancer (NSCLC) Cell Lines

This compound has demonstrated the ability to inhibit the growth of NSCLC cell lines in vitro. karyopharm.comnih.govresearchgate.net Studies have shown that this compound inhibits tumor cell growth and clonogenic formation and induces cell cycle arrest and apoptosis in NSCLC cell lines, regardless of their genetic background. karyopharm.com The half-maximal effective concentration (EC50) values for this compound in NSCLC cell lines have been reported to range from 25 nM to 700 nM. karyopharm.com

In a study testing seven NSCLC cell lines, five were found to be sensitive (EC50 < 400 nM), one had intermediate sensitivity (EC50 400-1000 nM), and one was resistant (EC50 9100 nM). karyopharm.com Sensitivity to this compound in these cell lines did not correlate with the NSCLC subtype or the mutational status of p53 or KRAS. karyopharm.com

This compound treatment in NSCLC cells leads to strong nuclear localization of XPO1 cargo proteins, including p53, p21, IκB, E2F4, and survivin, followed by apoptosis. karyopharm.com this compound also alters the localization of the NF-κB inhibitor IκB and represses NF-κB transcriptional activity. karyopharm.com

Furthermore, it has been reported that KRAS mutant NSCLC cells are dependent on XPO1-mediated nuclear export, making XPO1 a potential vulnerability in these cancers. aacrjournals.org this compound has shown robust synthetic lethal interaction with oncogenic KRAS in vitro. aacrjournals.org Combinations of this compound with KRAS G12C inhibitors have synergistically suppressed the proliferation of KRAS G12C mutant NSCLC cell lines. aacrjournals.org

Here is a summary of EC50 values reported for this compound in some NSCLC cell lines:

| NSCLC Cell Line | Sensitivity Level | EC50 (nM) | Reference |

| NCI-H2122 | Sensitive | < 400 | karyopharm.com |

| NCI-H226 | Sensitive | < 400 | karyopharm.com |

| NCI-H520 | Sensitive | < 400 | karyopharm.com |

| NCI-H889 | Sensitive | < 400 | karyopharm.com |

| NCI-H1299 | Sensitive | 130 | karyopharm.com |

| A549 | Intermediately Sensitive | 410-700 | karyopharm.com |

| NCI-H2030 | Resistant | 9100 | karyopharm.com |

| Various (range) | - | 25-700 (range across sensitive/intermediate) | karyopharm.com |

Note: EC50 values can vary depending on the specific assay and treatment duration.

Renal Cell Carcinoma (RCC) Cell Lines

Preclinical studies have shown that this compound exhibits in vitro activity against renal cell carcinoma (RCC) cell lines. researchgate.net Specifically, RCC cell lines such as ACHN and 786-O have demonstrated sensitivity to this compound treatment. researchgate.net

The mechanism of action in RCC cells involves the blocking of XPO1-mediated nuclear transport, leading to tumor growth inhibition. researchgate.net Studies have indicated that this compound treatment can lead to increased nuclear localization of p21 in RCC cells. researchgate.net

Here is a summary of findings regarding this compound in some RCC cell lines:

| RCC Cell Line | Activity Findings | Reference |

| ACHN | In vitro activity. researchgate.net | researchgate.net |

| 786-O | In vitro activity. researchgate.net | researchgate.net |

Pancreatic Cancer Cell Lines

This compound has demonstrated activity in pancreatic ductal adenocarcinoma (PDAC) cell lines. Studies have shown that this compound can effectively block pancreatic cancer cell proliferation and induce apoptosis. mdpi.com SINE compounds, including this compound, have shown broad specificity and low nanomolar IC50 values in a spectrum of pancreatic cancer cell lines. mdpi.com This inhibition of proliferation and induction of apoptosis are linked to the nuclear retention of important tumor suppressor proteins. mdpi.com Furthermore, this compound treatment has been shown to increase the expression of miR-145 in pancreatic cancer cells, which contributes to decreased cell proliferation and migratory capacities. mdpi.com

The combination of this compound with gemcitabine has shown synergistic inhibition in pancreatic cancer cells, promoting apoptosis, inducing p27, depleting survivin, and inhibiting the accumulation of DNA repair proteins. mdpi.com

Bladder Malignancy Cell Lines

In bladder cancer cell lines, this compound has shown significant inhibitory effects on cell growth. Dose-response studies indicated that cell viability decreased in a dose-dependent manner upon treatment with this compound. nih.gov this compound was particularly effective in reducing the viability of T24 and UM-UC-3 cells, with a concentration of 0.1 µM reducing cell viability by approximately 50%. nih.gov Colony formation assays further supported the sensitivity of these cell lines to this compound. nih.gov this compound effectively reduced XPO1 expression and limited cell viability in a dose-dependent manner in bladder tumor cells. nih.gov The IC50 dose ranged from 0.1 to 0.5 µM in the bladder tumor cells tested. nih.gov

Triple-Negative Breast Cancer (TNBC) Cell Lines

This compound has demonstrated potent anti-cancer activities in multiple preclinical models of TNBC. nih.gov It has shown growth inhibition in all fourteen TNBC cell lines tested, with TNBC cell lines generally being more sensitive to this compound compared to ER+ cell lines. aacrjournals.org The median IC50 for TNBC cell lines was 44 nM, ranging from 11 to 550 nM. aacrjournals.org Treatment with this compound decreased the expression levels of XPO1, survivin, and XIAP, and induced apoptosis in TNBC cell lines. aacrjournals.org The growth of 14 TNBC cell lines was inhibited by this compound independently of PTEN, PIK3CA, TP53, or RAS mutation status. nih.gov Mechanistically, this compound induces TNBC cell death by inhibiting the NF-κB pathway through nuclear retention of NFKBIA. x-mol.net

Non-Hodgkin Lymphoma (NHL) Cell Lines

This compound has shown potent cytotoxicity across a broad panel of B-cell lymphoma cell lines. aacrjournals.org It has demonstrated anti-lymphoma activity against a spectrum of DLBCL cell lines irrespective of their BCL2/6 or Myc mutation status. karyopharm.com this compound induced potent cytotoxicity against both germinal center (GCB) and non-GCB DLBCL cell lines, including those with high MYC and/or BCL2/6 protein levels. ashpublications.org Combination studies have shown that this compound with dexamethasone or the mTOR inhibitor everolimus resulted in synergistic cytotoxicity in WSU-DLCL2 and WSU-FSCCL cell lines. aacrjournals.org This synergism was consistent with enhanced nuclear retention of different tumor suppressor proteins. aacrjournals.org

Liposarcoma Cell Lines

Liposarcoma cell lines have shown sensitivity to this compound. aacrjournals.org this compound monotherapy has been shown to reduce XPO1 protein levels and inhibit cell proliferation in liposarcoma cell lines, with IC50 values typically between 100 and 500 nM. researchgate.net In dedifferentiated liposarcoma (LPS) cell lines with MDM2 and CDK4 amplification, this compound induced G1-arrest and apoptosis irrespective of p53 expression or mutation and irrespective of RB expression. nih.gov this compound treatment resulted in increased p53 and p21 expression at the protein level. nih.gov

Data Table: In Vitro Sensitivity of Select Cancer Cell Lines to this compound

| Cancer Type | Cell Line Examples | Median IC50 (nM) | Range (nM) | Key Findings |

| Pancreatic Cancer | Spectrum of cell lines | Low nanomolar | Not specified | Blocks proliferation, induces apoptosis, increases miR-145 expression. mdpi.com |

| Bladder Malignancy | T24, UM-UC-3, J82, TCCSUP | 100-500 | Not specified | Dose-dependent decrease in viability, reduces XPO1 expression. nih.govresearchgate.net |

| Triple-Negative Breast Cancer | 14 cell lines | 44 | 11-550 | Inhibits growth, decreases XPO1, survivin, XIAP, induces apoptosis. nih.govaacrjournals.org |

| Non-Hodgkin Lymphoma | DLBCL, FSCCL | Potent cytotoxicity | Not specified | Potent cytotoxicity, effective against GCB and non-GCB subtypes. aacrjournals.orgashpublications.org |

| Liposarcoma | LPS cell lines | 100-500 | Not specified | Reduces XPO1, inhibits proliferation, induces G1-arrest and apoptosis. nih.govresearchgate.net |

In Vivo Xenograft and Murine Models

This compound has been evaluated for its efficacy in various in vivo cancer models, including xenograft and murine models. mdpi.comnih.gov These studies aim to assess the drug's effects on tumor growth and explore its mechanisms of action within a living system.

Preclinical studies have investigated the effects of this compound in sarcoma xenograft models, including liposarcoma, leiomyosarcoma, and undifferentiated sarcomas. mdpi.comnih.gov this compound suppressed sarcoma tumor xenograft growth. nih.gov

In murine xenograft models of human liposarcoma, this compound inhibited tumor growth and reduced levels of XPO1, increased nuclear retention of p53, and inhibited NF-κB. ascopubs.org A study on liposarcoma demonstrated that this compound monotherapy significantly reduced tumor growth in the LPS141 xenograft murine model. researchgate.net this compound treatment resulted in significantly decreased tumor volumes and weights compared to control groups. researchgate.net Analysis of tumor tissue showed that this compound decreased the protein levels of XPO1 and cyclin B1 and increased the levels of p21 and cleaved caspase 3. researchgate.net

In dedifferentiated liposarcoma (DDLPS) patient-derived xenografts (PDXs), this compound showed moderate antitumor activity, which was consistently higher than doxorubicin. d-nb.info The depletion of survivin protein appeared to contribute significantly to the induction of apoptosis by this compound in DDLPS cells. d-nb.info

In triple-negative breast cancer (TNBC) patient-derived xenografts (PDXs), this compound as a single agent reduced tumor growth in 4 of 5 different models with a median tumor growth inhibition ratio score (T/C) of 48%. aacrjournals.org this compound also demonstrated greater antitumor efficacy in combination with paclitaxel or eribulin in these models. aacrjournals.org Analysis of xenograft tumor growth derived from BRCA1-mutated and BRCA1-wildtype TNBC cell lines showed that co-treatment with this compound and olaparib had a synergistic effect on tumor inhibition. nih.gov

In a KRAS G12C cell-derived xenograft model of pancreatic cancer (MiaPaCa-2), oral administration of a combination of this compound and sotorasib was demonstrated to reduce tumor burden and enhance survival. aacrjournals.org

In bladder cancer xenograft models (MB49), this compound significantly inhibited the growth of bladder cancer grafts in vivo. peerj.com The tumor growth inhibition (TGI) was reported as 40.5%, indicating a significant suppression of tumor growth. peerj.com

Data Table: In Vivo Effects of this compound in Select Xenograft Models

| Cancer Type | Model Type | Key Findings |

| Sarcoma (Liposarcoma) | Xenograft (LPS141) | Significantly reduced tumor growth, decreased XPO1 and cyclin B1, increased p21 and cleaved caspase 3. researchgate.net |

| Sarcoma (DDLPS) | Patient-Derived Xenograft | Moderate antitumor activity, higher than doxorubicin, depletion of survivin contributes to apoptosis. d-nb.info |

| Triple-Negative Breast Cancer | Patient-Derived Xenograft | Reduced tumor growth as single agent, enhanced efficacy in combination with paclitaxel or eribulin. aacrjournals.org Synergistic inhibition with olaparib. nih.gov |

| Pancreatic Cancer (KRAS G12C) | Cell-Derived Xenograft | Combination with sotorasib reduced tumor burden and enhanced survival. aacrjournals.org |

| Bladder Cancer | Xenograft (MB49) | Significantly inhibited tumor growth (TGI 40.5%). peerj.com |

AML Murine Xenografts

This compound has demonstrated anti-leukemic activity in preclinical models of acute myeloid leukemia (AML). harvard.eduresearchgate.netaacrjournals.orgnih.gov Studies using murine AML xenograft models have shown that this compound treatment can reduce tumor burden and prolong the survival of leukemic mice. aacrjournals.orgnih.govfrontiersin.org

In a xenograft model using MV4-11 AML cells, treatment with this compound and idarubicin significantly prolonged mouse survival compared to each single therapy. aacrjournals.orgnih.govaacrjournals.org This combination also reduced leukemic burden. nih.gov

Preclinical trials using the MV4-11 xenograft model also showed that decitabine followed by this compound increased mouse survival compared to this compound alone. frontiersin.orgnih.gov

This compound has shown potent cytotoxicity for AML cells in vitro and in vivo, independent of genotype, while largely sparing normal hematopoietic cells. researchgate.netkaryopharm.com Mechanistic studies indicate that this compound induces nuclear localization and activation of multiple tumor suppressor proteins and reduces levels of oncoproteins such as Flt3 and KIT, leading to apoptosis of AML cells. karyopharm.com

In the MV4-11 AML xenograft model in NOD-SCID mice, a combination of this compound with quizartinib also had an apparently synergistic effect on tumor growth relative to the drugs administered as monotherapies. karyopharm.com Suboptimal doses of this compound (5 or 10 mg/kg orally every other day for three doses) induced a 60% median tumor growth inhibition (TGI) by the end of the study at the higher dose. karyopharm.com The combination of suboptimal doses of this compound (5 mg/kg) and quizartinib (0.5 mg/kg) induced 67% tumor regression. karyopharm.com

Glioblastoma Xenografts

Preclinical studies have investigated this compound's activity in glioblastoma (GBM) xenograft models. This compound and its congeners have shown anti-tumor activity in murine xenograft models of GBM, both as single agents and in combination with other treatments like temozolomide and radiation. harvard.edu

In murine orthotopic patient-derived xenografts, this compound demonstrated a decrease in GBM tumor growth and prolonged animal survival. mdpi.comnih.gov this compound also reduced proliferation and sensitized cells to radiotherapy in preclinical GBM models, prolonging survival of mice with intracranial xenografts. aacrjournals.orgnih.govnih.gov

Combination studies have shown synergistic anti-cancer effects. In mouse xenograft models of U87MG, the combination of this compound and temozolomide completely inhibited tumor growth, with a TGI of 101.9% for a concomitant schedule and 104.1% for a sequential schedule at Day 29 of the study. researchgate.netaacrjournals.org As single agents, this compound resulted in 64.5% TGI and temozolomide resulted in 67.2% TGI at Day 29. researchgate.netaacrjournals.org

Synergistic anti-GBM effects of this compound and marizomib were observed in U87MG mouse xenograft models. aacrjournals.org At Day 15, TGI was 60.0% for this compound (10 mg/kg once per week) and 49.2% for marizomib (75 µg/kg once weekly). aacrjournals.org

Melanoma Tumor Models

While specific data on melanoma xenograft models in the search results are limited within the provided context, one source mentions that in a phase I clinical trial of this compound in advanced solid tumors, 8% of patients had melanoma. mdpi.com This suggests preclinical work likely informed the inclusion of melanoma patients in clinical trials, but detailed xenograft data were not prominently featured in the provided snippets for this specific section.

Non-Hodgkin Lymphoma Models

This compound has shown activity in a wide variety of non-Hodgkin lymphoma, including T cell lymphoma. harvard.edu While detailed xenograft data for Non-Hodgkin Lymphoma specifically were not extensively provided in the search results for this section, one source mentions that in xenograft models of diffuse large B cell lymphoma (DLBCL), combinations of this compound with venetoclax synergized. harvard.edu

Pancreatic Cancer Xenografts

This compound has been evaluated in preclinical models of pancreatic cancer. SINE compounds, including this compound, inhibit proliferation and promote apoptosis of pancreatic cancer cells both in vitro and in vivo. mdpi.commdpi.com

This compound inhibited the growth of pancreatic ductal adenocarcinoma (PDAC) cancer stem cells (CSC) and two patient-derived (PDX) subcutaneous xenografts. nih.govresearchgate.netkuleuven.be

Combination studies have shown promising results. This compound in combination with gemcitabine demonstrated synergistic inhibition in pancreatic cancer cells, promoting apoptosis, inducing p27, depleting survivin, and inhibiting the accumulation of DNA repair proteins. mdpi.com Both this compound and gemcitabine as monotherapy inhibited pancreatic tumor volume in vivo in a dose-dependent manner, and this effect was synergistically potentiated when administered in combination. mdpi.com

The combination of this compound, gemcitabine, and nab-paclitaxel blocked PDX and orthotopic tumor growth. mdpi.comnih.govresearchgate.netkuleuven.be This combination could drastically suppress the growth of highly resistant patient-derived tumors. mdpi.com

In a KRAS G12C cell-derived xenograft model, oral administration of a combination of this compound and sotorasib reduced tumor burden and enhanced survival. aacrjournals.org The combination of this compound and a KRAS G12C inhibitor significantly decreased cell colony formation in vitro and inhibited tumor formation in mice in KRAS G12C inhibitor-resistant cells. researchgate.net

Bladder Malignancy Xenografts

Preclinical studies have assessed this compound's efficacy in bladder cancer models. This compound elicits a growth arrest and an apoptotic response in several models of bladder cancer. nih.gov

The in vivo efficacy of this compound was assessed in a xenograft study using UM-UC-3 cells. nih.gov Mice treated with this compound showed a decrease in tumor growth. nih.gov Tumors treated with this compound expressed lower levels of XPO1, cyclin A, cyclin B, and CDK2 and increased levels of RB and the CDK inhibitor p27, consistent with growth arrest. nih.gov

In another study using MB49 bladder cancer grafts, treatment with this compound significantly inhibited the growth of the grafts. peerj.com The tumor growth inhibition (TGI) with this compound treatment was 40.5%. peerj.com

Liposarcoma Xenografts

This compound has shown preclinical activity in liposarcoma (LPS) xenograft models. oncotarget.commdpi.comnih.govnih.govresearchgate.net The efficacy of this compound has been investigated in vivo using sarcoma xenograft models, including liposarcoma. mdpi.comnih.govnih.govoncotarget.com

In dedifferentiated liposarcoma (DD-LPS), this compound has shown anti-tumor activity in preclinical models, inducing apoptosis, inhibiting tumor growth, and promoting nuclear retention of p53. nih.govresearchgate.netonclive.com

In murine xenograft models of human liposarcoma, this compound inhibited tumor growth and reduced levels of XPO1, increased nuclear retention of p53, and inhibited NF-κB. onclive.comascopubs.org

Specifically, in a dedifferentiated liposarcoma (LPS141) xenograft model in NSG mice, this compound significantly inhibited growth associated with reduced cellular proliferation (Ki-67 staining) and an increase in apoptosis (Tunel staining) in the tumors. oncotarget.com this compound treatment resulted in a significant decrease in tumor volumes and weights compared to the xenograft tumors in mice receiving vehicle alone. oncotarget.com

This compound suppressed sarcoma tumor xenograft growth, including models of LPS. nih.govnih.govoncotarget.com In LPS cell lines with MDM2 and CDK4 amplification, this compound induced G1-arrest and apoptosis irrespective of p53 expression or mutation and irrespective of RB expression. nih.govnih.govoncotarget.com this compound increased p53 and p21 expression at the protein level, indicating a post-transcriptional effect. nih.govnih.gov

Preclinical studies have also suggested potential synergy with doxorubicin and eribulin in liposarcoma, although these findings require clinical validation. nih.govresearchgate.net

Clinical Research and Therapeutic Efficacy

Single-Agent Selinexor Studies

Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM) (e.g., STORM Trial)

This compound has been evaluated in patients with heavily pretreated relapsed/refractory multiple myeloma (RRMM), including those with penta-refractory disease (refractory to at least two proteasome inhibitors, at least two immunomodulatory agents, and an anti-CD38 monoclonal antibody) nih.govxpoviopro.comresearchgate.net.

| Endpoint | Result | Citation |

| Overall Response Rate (ORR) | 26.2% | researchgate.netkaryopharm.com |

| Minimal Response or Better | 39% | mdpi.com |

| Median Duration of Response | 5 months researchgate.net, 6.2/4.4 months nih.govresearchgate.net | nih.govresearchgate.net |

| Median OS (Responders) | 15.6 months | karyopharm.com |

| Median OS (Non-responders) | 1.7 months | karyopharm.com |

| Median OS (del17p) | 10.9 months | mdpi.com |

Efficacy in Diffuse Large B-cell Lymphoma (DLBCL) (e.g., SADAL Study)

Single-agent oral this compound was evaluated in the Phase 2b SADAL study in patients with relapsed or refractory diffuse large B-cell lymphoma (RR DLBCL) who had received at least two prior lines of therapy and were ineligible for transplantation nih.govashpublications.orgkaryopharm.comashpublications.orgresearchgate.net.

Efficacy was observed across different DLBCL subtypes, including GCB and non-GCB karyopharm.com. Patients with a history of prior stem cell transplantation (SCT) showed a higher ORR (44.4%) compared to those without prior SCT (22.0%) researchgate.net. The efficacy of this compound in RR DLBCL appeared independent of baseline renal function ashpublications.org.

| Endpoint | Result | Citation |

| Overall Response Rate (ORR) | 28.3% | nih.govashpublications.orgkaryopharm.comresearchgate.net |

| Complete Response (CR) Rate | 10.2% - 11.8% | ashpublications.orgkaryopharm.comresearchgate.net |

| Partial Response (PR) Rate | 16.5% | ashpublications.org |

| Median Duration of Response (DOR) | 9.2 - 9.3 months | nih.govashpublications.orgkaryopharm.comresearchgate.net |

| Median DOR (CR) | 13.4 - 23.0 months | ashpublications.orgresearchgate.net |

| Median Overall Survival (OS) | 9.0 months | nih.govkaryopharm.comashpublications.org |

| Median OS (Responders) | 29.7 months | nih.gov |

| Median OS (Non-responders) | 4.9 months | nih.gov |

| ORR (Prior SCT) | 44.4% | researchgate.net |

| ORR (No Prior SCT) | 22.0% | researchgate.net |

Efficacy in Glioblastoma (GBM)

This compound has been investigated as a single agent in patients with recurrent glioblastoma (GBM) in a Phase 2 study nyp.orgnih.govascopubs.org. This trial included different dosing cohorts nih.govascopubs.org.

| Endpoint | Result | Citation |

| 6-month PFS Rate | 15.1% - 17.2% | nih.govascopubs.org |

| Patients with Tumor Size Reduction | 28% | nih.gov |

| Overall Response Rate (RANO) | 8.8% | nih.gov |

| Complete Response (CR) | 1 case | nih.govascopubs.org |

| Partial Response (PR) | 2 cases (durable) | nih.govascopubs.org |

| Median Duration of Response | 10.8 months | ascopubs.org |

Efficacy in Myelofibrosis (e.g., ESSENTIAL Trial, JAK Inhibitor Refractory Myelofibrosis)

This compound has shown activity as a single agent in patients with myelofibrosis (MF), particularly in those who are refractory or intolerant to JAK inhibitors ashpublications.orgascopubs.orgkaryopharm.comonclive.comashpublications.org.

The Phase 2 ESSENTIAL trial evaluated single-agent oral this compound in patients with MF who were resistant or intolerant to JAK inhibitor therapy ashpublications.orgkaryopharm.comashpublications.org. In patients who received treatment for at least 24 weeks, 40% achieved a spleen volume reduction (SVR) of at least 35% (SVR35), and 60% achieved an SVR of at least 25% (SVR25) karyopharm.comashpublications.org. These responses were reported as durable with longer-term therapy ashpublications.org. Among transfusion-dependent patients at screening, 40% achieved transfusion independence karyopharm.com. Improvement in hemoglobin levels was observed in 67% of patients with hemoglobin <10g/dL at screening karyopharm.com. The ESSENTIAL trial indicated sustained spleen responses with single-agent this compound in JAK inhibitor refractory MF ashpublications.orgonclive.com. Preliminary signs of efficacy were observed in this study ascopubs.org.

| Endpoint | Result (Patients treated ≥ 24 weeks) | Citation |

| Spleen Volume Reduction ≥ 35% (SVR35) | 40% | karyopharm.comashpublications.org |

| Spleen Volume Reduction ≥ 25% (SVR25) | 60% | karyopharm.com |

| Transfusion Independence (in dependent patients) | 40% | karyopharm.com |

| Hemoglobin Improvement (in patients with Hb < 10g/dL) | 67% | karyopharm.com |

Efficacy in Acute Myeloid Leukemia (AML)

This compound has demonstrated anti-leukemia activity as a single agent in patients with relapsed/refractory acute myeloid leukemia (AML) ashpublications.orgnih.govfrontiersin.orgnih.gov.

A Phase 2 trial in RR AML patients aged over 60 who were ineligible for intensive chemotherapy or bone marrow transplantation demonstrated a significantly higher complete remission/complete remission with incomplete blood count recovery (CR/CRi) rate with this compound monotherapy compared to investigator's choice of treatment nih.gov. Studies have also suggested that AML cells with FLT3 mutations might be more sensitive to XPO1 inhibitors like this compound nih.gov.

| Endpoint | Result | Citation |

| Overall Response Rate (ORR) | 14% | ashpublications.orgnih.gov |

| ≥50% Decrease in Bone Marrow Blasts | 31% | nih.gov |

| Median PFS (Responders) | 5.1 months | nih.gov |

| Median OS (Responders) | 9.7 months | nih.gov |

| Median PFS (Non-responders) | 1.3 months | nih.gov |

| Median OS (Non-responders) | 2.7 months | nih.gov |

Efficacy in Liposarcoma (e.g., SEAL Study)

This compound was evaluated as a single agent in the multinational, randomized, double-blind, placebo-controlled Phase 2/3 SEAL study in patients with advanced, unresectable dedifferentiated liposarcoma (DD-LPS) that had progressed after at least two prior therapies ascopubs.orgkaryopharm.comtargetedonc.comonclive.comnih.gov.